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2-(Trifluoromethylthio)benzoyl chloride

Cat. No.: B14864049
M. Wt: 240.63 g/mol
InChI Key: IKNRGMHVPRXHJR-UHFFFAOYSA-N
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Description

Significance of Fluorinated Organic Compounds in Synthetic Chemistry

Fluorinated organic compounds have garnered immense attention in various scientific disciplines, including pharmaceuticals, agrochemicals, and materials science. acs.org The introduction of fluorine or fluorine-containing groups into organic molecules can dramatically alter their physical, chemical, and biological properties. rsc.org The carbon-fluorine bond is the strongest single bond in organic chemistry, which often leads to enhanced thermal and metabolic stability in the resulting compounds. alfa-chemistry.comwikipedia.org

The presence of fluorine can also influence a molecule's lipophilicity, binding affinity to biological targets, and electronic properties. mdpi.com For instance, it is estimated that approximately 20% of all pharmaceuticals and 30-40% of agrochemicals contain fluorine. alfa-chemistry.com This widespread use underscores the critical role that fluorinated compounds play in modern chemical research and development. The strategic incorporation of fluorine has become a powerful tool for fine-tuning the properties of organic molecules to achieve desired functions. rsc.org

Role of Substituted Benzoyl Chlorides as Versatile Synthetic Intermediates

Substituted benzoyl chlorides are highly valued as versatile intermediates in organic synthesis. google.com As activated derivatives of benzoic acids, they readily participate in a variety of chemical transformations, most notably acylation reactions. google.com These reactions are fundamental to the construction of more complex molecular architectures.

The reactivity of the benzoyl chloride functional group allows for the formation of esters, amides, and ketones through reactions with alcohols, amines, and organometallic reagents, respectively. The specific substituents on the benzene (B151609) ring can modulate this reactivity and introduce additional functionalities into the target molecule. The accessibility of a wide range of substituted benzoyl chlorides makes them indispensable tools for synthetic chemists in both academic and industrial settings, facilitating the production of everything from pharmaceuticals and dyes to plastics and plant protection agents. google.com

Impact of the Trifluoromethylthio (-SCF₃) Group in Molecular Design

The trifluoromethylthio (-SCF₃) group has recently attracted significant interest in molecular design due to its unique combination of properties. researchgate.net It is one of the most lipophilic functional groups known, which can significantly enhance a molecule's ability to cross cell membranes, a crucial factor for the bioavailability of drug candidates. researchgate.net

Furthermore, the -SCF₃ group is strongly electron-withdrawing, which can increase the metabolic stability of a compound by making it less susceptible to oxidative degradation in the body. researchgate.net This group can also influence the conformation and binding of a molecule to its biological target. The distinct electronic and steric properties of the trifluoromethylthio group make it a valuable substituent for chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. mdpi.comresearchgate.net

Overview of Research Perspectives on the Chemical Compound

2-(Trifluoromethylthio)benzoyl chloride, which incorporates both the reactive benzoyl chloride and the property-modifying trifluoromethylthio group, is a subject of ongoing research. Investigations are focused on leveraging its unique characteristics for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. Researchers are exploring its use as a building block to introduce the trifluoromethylthio moiety into a variety of molecular scaffolds, thereby accessing new chemical space and potentially discovering molecules with enhanced performance characteristics. The study of this compound contributes to the broader understanding of how fluorinated functional groups can be effectively utilized in the design and synthesis of next-generation chemical products.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4ClF3OS B14864049 2-(Trifluoromethylthio)benzoyl chloride

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4ClF3OS

Molecular Weight

240.63 g/mol

IUPAC Name

2-(trifluoromethylsulfanyl)benzoyl chloride

InChI

InChI=1S/C8H4ClF3OS/c9-7(13)5-3-1-2-4-6(5)14-8(10,11)12/h1-4H

InChI Key

IKNRGMHVPRXHJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)SC(F)(F)F

Origin of Product

United States

Synthetic Methodologies for 2 Trifluoromethylthio Benzoyl Chloride and Analogous Structures

Conventional Routes for Acid Chloride Synthesis

The conversion of a carboxylic acid to its corresponding acid chloride is a fundamental transformation in organic synthesis. For the preparation of 2-(Trifluoromethylthio)benzoyl chloride from 2-(Trifluoromethylthio)benzoic acid, several classical reagents can be employed.

Carboxylic Acid Chlorination with Thionyl Chloride and Related Reagents

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

Alternative chlorinating agents for this transformation include phosphorus pentachloride (PCl₅) and oxalyl chloride ((COCl)₂). wikipedia.orgchemguide.co.ukprepchem.com Phosphorus pentachloride reacts with carboxylic acids to yield the acyl chloride and phosphorus oxychloride (POCl₃) as a byproduct. chemguide.co.ukprepchem.com Oxalyl chloride is another effective reagent, often used with a catalytic amount of N,N-dimethylformamide (DMF), which generates the reactive Vilsmeier reagent in situ. chemicalbook.comchemicalbook.comgoogle.com The byproducts of the reaction with oxalyl chloride, carbon dioxide (CO₂) and carbon monoxide (CO), are also gases.

Table 1: Common Chlorinating Agents for Carboxylic Acids

ReagentFormulaByproductsPhase of Byproducts
Thionyl chlorideSOCl₂SO₂, HClGas
Phosphorus pentachloridePCl₅POCl₃, HClLiquid, Gas
Oxalyl chloride(COCl)₂CO, CO₂, HClGas

Optimization of Reaction Conditions for Ortho-Substituted Benzoic Acid Precursors

The presence of an ortho-substituent, such as the trifluoromethylthio group in 2-(Trifluoromethylthio)benzoic acid, can influence the reactivity of the carboxylic acid and necessitate the optimization of reaction conditions for acid chloride synthesis. Steric hindrance from the ortho group may slow down the rate of reaction.

Key parameters for optimization include the choice of solvent, reaction temperature, and the potential use of a catalyst. Non-polar, aprotic solvents like dichloromethane (B109758) (DCM) or toluene (B28343) are often employed. chemicalbook.comresearchgate.net The reaction temperature can be varied, with some preparations proceeding at room temperature while others may require heating to ensure complete conversion. researchgate.net For less reactive substrates, the addition of a catalytic amount of DMF when using oxalyl chloride or thionyl chloride can significantly accelerate the reaction rate. chemicalbook.comgoogle.com The selection of the chlorinating agent itself can also be a point of optimization, with milder reagents like oxalyl chloride being preferable for sensitive substrates. wikipedia.org

Strategies for Ortho-Trifluoromethylthiolation of Aromatic Systems

The introduction of the trifluoromethylthio (-SCF₃) group onto an aromatic ring, particularly at the sterically hindered ortho position, presents a significant synthetic challenge. Various methods have been developed, broadly categorized into radical, nucleophilic, and electrophilic approaches.

Radical Trifluoromethylthiolation Approaches

Radical-based methods have emerged as powerful tools for the formation of C-S bonds. These reactions often proceed under mild conditions and can tolerate a variety of functional groups. One common approach involves the generation of the trifluoromethylthio radical (•SCF₃) from a suitable precursor, which then adds to the aromatic ring.

Silver(I) trifluoromethanethiolate (AgSCF₃) is a frequently used reagent that can generate the •SCF₃ radical upon oxidation. researchgate.netnih.govacs.orgproquest.com This radical can then participate in cascade reactions, including cyclization, to form complex trifluoromethylthiolated molecules. nih.govacs.orgproquest.com Another precursor for generating trifluoromethyl radicals is trifluoromethanesulfonyl chloride (CF₃SO₂Cl), which can be activated by visible light in the presence of a photocatalyst. chemistryviews.org

Table 2: Selected Radical Trifluoromethylthiolation Reagents and Methods

Reagent/MethodRadical SourceConditions
AgSCF₃ / Oxidant•SCF₃Mild, often oxidative
CF₃SO₂Cl / Photocatalyst•CF₃Visible light, room temperature

Nucleophilic Trifluoromethylthiolation Reagents and Their Application to Aryl Systems

Nucleophilic trifluoromethylthiolation typically involves the reaction of an aryl halide or a related electrophile with a source of the trifluoromethanethiolate anion (⁻SCF₃). This approach is particularly useful for the synthesis of aryl trifluoromethyl sulfides from pre-functionalized aromatic rings.

Reagents such as silver(I) trifluoromethanethiolate (AgSCF₃) and copper(I) trifluoromethanethiolate (CuSCF₃) can act as nucleophilic trifluoromethylthiolating agents, reacting with aryl halides to introduce the SCF₃ group. researchgate.netcmu.edunih.govacs.org The reactivity of the aryl halide is a critical factor, with aryl iodides and bromides generally being more reactive than aryl chlorides. The reaction can often be facilitated by the use of a catalyst, such as a palladium or gold complex. researchgate.netnih.gov The addition of iodide salts, like potassium iodide (KI) or tetra-n-butylammonium iodide (nBu₄NI), can enhance the nucleophilicity of the trifluoromethanethiolate source. researchgate.netcmu.edu

Electrophilic Trifluoromethylthiolation Methods

Electrophilic trifluoromethylthiolation involves the reaction of an electron-rich aromatic compound with a reagent that acts as a source of an electrophilic "SCF₃⁺" equivalent. This direct C-H functionalization is an atom-economical approach to trifluoromethylthiolated arenes.

A variety of electrophilic trifluoromethylthiolating reagents have been developed. Early work utilized trifluoromethanesulfenyl chloride (CF₃SCl), a toxic gas. ccspublishing.org.cnccspublishing.org.cn More recent and user-friendly reagents include N-trifluoromethylthiosaccharin and N-trifluoromethylthiodibenzenesulfonimide. ccspublishing.org.cnnih.govsnnu.edu.cnacs.org These reagents can react with electron-rich arenes, often in the presence of a Lewis acid or Brønsted acid promoter, to afford the corresponding trifluoromethylthiolated products. ccspublishing.org.cnccspublishing.org.cnsnnu.edu.cn The choice of catalyst, such as iron(III) chloride or gold(III) chloride, can be crucial for achieving high reactivity and regioselectivity. nih.govsnnu.edu.cn

Table 3: Examples of Electrophilic Trifluoromethylthiolating Reagents

ReagentKey Features
Trifluoromethanesulfenyl chloride (CF₃SCl)Highly reactive, toxic gas
N-TrifluoromethylthiosaccharinBench-stable solid, activated by Lewis/Brønsted acids
N-TrifluoromethylthiodibenzenesulfonimideHighly electrophilic, can react without a promoter

Green Chemistry and Sustainable Synthesis Approaches for Fluorinated Acyl Chlorides

The synthesis of fluorinated acyl chlorides, including this compound and its analogs, has traditionally relied on well-established but often environmentally burdensome methods. The growing emphasis on green chemistry principles is driving research into more sustainable alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials. This section explores emerging green and sustainable approaches applicable to the synthesis of these valuable chemical intermediates.

A primary focus of green chemistry in this context is the replacement of conventional chlorinating agents like thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). While effective, these reagents generate stoichiometric amounts of corrosive and hazardous byproducts such as sulfur dioxide (SO₂) and hydrochloric acid (HCl) from thionyl chloride, and carbon monoxide (CO), carbon dioxide (CO₂), and HCl from oxalyl chloride. The management of these off-gases often requires scrubber systems, which in turn consume resources like caustic soda and generate significant wastewater, negatively impacting the process mass intensity (PMI) and environmental factor (E-factor).

Continuous flow chemistry is another powerful tool for developing greener synthetic processes for acyl chlorides. Flow reactors offer enhanced heat and mass transfer, allowing for better control over reaction parameters and often leading to higher yields and selectivities in shorter reaction times. The enclosed nature of flow systems also improves safety, particularly when handling hazardous reagents and intermediates. For instance, a continuous flow approach has been developed for the synthesis of α-trifluoromethylthiolated esters and amides. This method involves the in-flow conversion of a carboxylic acid to an N-acylpyrazole, followed by α-trifluoromethylthiolation and subsequent reaction with an alcohol or amine. While this process does not directly yield the acyl chloride, it demonstrates the successful application of flow chemistry to the synthesis of molecules with the trifluoromethylthio moiety, suggesting its potential applicability to the synthesis of this compound itself. Furthermore, the synthesis of acyl chlorides using in-situ generated phosgene (B1210022) from chloroform (B151607) in a continuous flow system has been reported, showcasing a method to safely handle a highly toxic reagent.

The principles of atom economy and waste reduction are central to green synthesis. Alternative synthetic routes that avoid the use of traditional chlorinating agents are being explored. For example, electrochemical methods are emerging as a green alternative for the generation of acyl chlorides. One study has shown the electrochemical reduction of 2-chloro-5-trichloromethyl pyridine (B92270) in the presence of oxygen to generate an intermediate acyl chloride, which then reacts to form an ester. This approach avoids the use of external chlorinating agents and highlights the potential of electrosynthesis in sustainable chemical production.

The following table summarizes and compares traditional and greener approaches for the synthesis of fluorinated acyl chlorides and related compounds based on available research.

ApproachReagents & ConditionsAdvantagesDisadvantagesGreen Chemistry Principles
Traditional Batch Synthesis Carboxylic acid, Thionyl chloride or Oxalyl chloride, often in a chlorinated solvent.Well-established, versatile for many substrates.Use of hazardous reagents, generation of toxic byproducts (SO₂, HCl, CO, CO₂), often requires excess reagents, potential for thermal runaway in large-scale batches.-
Catalytic Batch Synthesis Carboxylic acid, Thionyl chloride, Brønsted acid catalyst.Reduced reaction times, potentially lower catalyst loading compared to stoichiometric reagents.Still relies on hazardous chlorinating agents and generates byproducts.Catalysis
Industrial Catalytic Route p-fluorotoluene, Chlorine (UV), followed by hydrolysis with a composite catalyst (FeCl₃/ZnCl₂).Utilizes readily available starting materials, catalytic hydrolysis improves yield.Multi-step process, involves hazardous reagents like chlorine.Catalysis
Continuous Flow Synthesis In-situ generation of reagents (e.g., phosgene from chloroform), precise control of reaction conditions.Enhanced safety, improved heat and mass transfer, higher yields and selectivity, potential for scalability.Requires specialized equipment, may require optimization for specific substrates.Safer Solvents and Auxiliaries, Energy Efficiency, Real-time Analysis for Pollution Prevention
Electrochemical Synthesis Electrochemical reduction of chlorinated precursors in the presence of O₂.Avoids the use of conventional chlorinating agents, potential for high selectivity.May have limited substrate scope, requires specialized electrochemical reactors.Safer Solvents and Auxiliaries, Energy Efficiency

While direct, published research on the green synthesis of this compound is limited, the principles and methodologies outlined above for analogous fluorinated compounds provide a clear roadmap for developing more sustainable manufacturing processes for this important chemical intermediate. Future research will likely focus on combining these approaches, for example, by developing catalytic continuous flow processes that utilize safer and more atom-economical reagents.

Chemical Reactivity and Transformation Pathways of 2 Trifluoromethylthio Benzoyl Chloride

Nucleophilic Acylation Reactions

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including acyl chlorides. The reaction proceeds through a tetrahedral intermediate which then collapses, expelling the chloride ion—a stable leaving group—to form a new carbonyl compound. libretexts.org The general mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of the chloride. libretexts.org

The reaction of 2-(trifluoromethylthio)benzoyl chloride with primary or secondary amines, a process known as aminolysis, is expected to yield the corresponding N-substituted 2-(trifluoromethylthio)benzamides. This reaction typically proceeds readily, often at room temperature. The kinetic form of aminolysis for benzoyl halides can be complex, sometimes involving paths with two or more amine molecules, especially in non-hydroxylic solvents. rsc.org The general transformation involves the nucleophilic attack of the amine's nitrogen atom on the carbonyl carbon of the acyl chloride. nih.gov

For instance, the acylation of 2-aminothiobenzamide with substituted benzoyl chlorides in a solvent like acetone, often in the presence of a base such as triethylamine (B128534) to neutralize the HCl byproduct, is a known method for synthesizing 2-benzoylaminothiobenzamides. nih.gov A similar pathway would be expected for this compound.

Table 1: General Aminolysis Reaction

Reactant 1 Reactant 2 Product Class
This compound Primary Amine (R-NH₂) N-Alkyl/Aryl-2-(trifluoromethylthio)benzamide
This compound Secondary Amine (R₂-NH) N,N-Dialkyl/Aryl-2-(trifluoromethylthio)benzamide

Alcoholysis, the reaction with alcohols, converts this compound into the corresponding esters. The reaction mechanism is generally accepted to be a second-order process, being first-order with respect to both the acid chloride and the alcohol. uni.edu When the alcohol is used in large excess as the solvent, the kinetics simplify to pseudo-first-order with respect to the acyl chloride. uni.edu The process involves the substitution of the chloride leaving group with an alkoxy group from the alcohol. libretexts.org

Studies on substituted benzoyl chlorides have shown that the rate of alcoholysis is influenced by the nature of the substituent on the benzene (B151609) ring. uni.edu The electron-withdrawing nature of the -SCF₃ group in this compound is anticipated to accelerate the rate of alcoholysis compared to unsubstituted benzoyl chloride.

Thioesters can be synthesized from this compound by reaction with thiols (R-SH). One of the most common routes to thioesters involves the reaction of an acid chloride with an alkali metal salt of a thiol. wikipedia.org Alternatively, direct reaction with a thiol can be facilitated by a base or a catalyst. For example, FeCl₃ has been shown to be an effective catalyst for the formation of thioesters from acid chlorides and thiols under solvent-free conditions at room temperature. tudelft.nl The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic carbonyl carbon. wikipedia.orgtudelft.nl

Table 2: Selected Methods for Thioester Synthesis from Acyl Chlorides

Sulfur Source Catalyst/Conditions Description
Thiol (R-SH) Dehydrating agent (e.g., DCC) Condensation reaction between a carboxylic acid and a thiol. wikipedia.org
Alkali metal salt of a thiol (RSNa) Direct reaction Nucleophilic substitution of the chloride. wikipedia.org
Thiol (R-SH) Lewis Acid (e.g., FeCl₃) Catalytic method, can be performed solvent-free. tudelft.nl

The introduction of the 2-(trifluoromethylthio)benzoyl group onto an aromatic ring, a process known as aroylation, can be achieved through Friedel-Crafts acylation. This reaction typically involves treating an aromatic compound with the acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction of benzoyl chlorides with aromatic substrates like acetylthiophenes in the presence of AlCl₃ can lead to the formation of diketones. researchgate.net The electrophile in these reactions is often considered to be an acylium ion or a complex between the acyl chloride and the Lewis acid. researchgate.netresearchgate.net The electron-withdrawing -SCF₃ group might deactivate the acyl chloride slightly towards the formation of the acylium ion but would also make the resulting ketone product less susceptible to further reaction.

Hydrolysis and Solvolysis Reaction Kinetics and Mechanisms

Solvolysis is a reaction where the solvent acts as the nucleophile. For acyl chlorides, this includes hydrolysis (with water) and alcoholysis (with alcohols). The mechanism of these reactions for benzoyl chlorides can vary significantly depending on the substituents on the aromatic ring and the properties of the solvent. researchgate.netnih.gov These reactions can proceed through a spectrum of mechanisms, ranging from a bimolecular associative pathway (often termed Sₙ2-like or addition-elimination) to a unimolecular dissociative pathway (Sₙ1-like) involving an acylium cation intermediate. researchgate.netnih.govscilit.com

The associative pathway is favored by strong nucleophiles and is characterized by a high response to changes in solvent nucleophilicity. nih.gov Conversely, the dissociative pathway, which proceeds through a benzoyl cation intermediate, is favored in weakly nucleophilic, highly ionizing solvents and by electron-donating substituents that can stabilize the positive charge. researchgate.netnih.gov

The solvolysis of benzoyl chlorides has been extensively studied in various solvent systems, including aqueous alcohols, acetic acid, formic acid, and fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and hexafluoroisopropanol (HFIP). nih.govresearchgate.netnih.gov The choice of solvent can dramatically influence the reaction pathway. Weakly nucleophilic solvents like HFIP tend to promote cationic processes. researchgate.netnih.gov

For this compound, the strong electron-withdrawing nature of the 2-SCF₃ group is expected to destabilize the formation of a positively charged acylium ion. Therefore, its solvolysis is predicted to proceed predominantly through the associative (addition-elimination) pathway, especially in more nucleophilic solvents. This pathway would be sensitive to the solvent's nucleophilicity. In contrast, benzoyl chlorides with electron-donating groups (e.g., p-methoxy) show a greater tendency to react via the dissociative (Sₙ1) channel. nih.govreddit.com

Table 3: Characteristics of Competing Solvolysis Mechanisms for Benzoyl Chlorides

Characteristic Associative Pathway (Addition-Elimination / Sₙ2-like) Dissociative Pathway (Sₙ1-like)
Intermediate Tetrahedral intermediate Acylium cation intermediate researchgate.net
Rate Determining Step Formation or breakdown of the tetrahedral intermediate Formation of the acylium cation nih.gov
Effect of Substituents Accelerated by electron-withdrawing groups Accelerated by electron-donating groups nih.govreddit.com
Solvent Influence Favored in more nucleophilic solvents nih.gov Favored in highly ionizing, weakly nucleophilic solvents (e.g., 97% HFIP) researchgate.netnih.gov

| Expected for 2-(SCF₃)benzoyl chloride | The dominant pathway due to the electron-withdrawing -SCF₃ group. | Unlikely due to destabilization of the cation. |

Transformations Involving the Trifluoromethylthio Moiety

The trifluoromethylthio (-SCF₃) group, while generally stable, can undergo specific chemical transformations, primarily involving the sulfur atom.

The sulfur atom in the trifluoromethylthio group is in a low oxidation state and can be oxidized to form the corresponding trifluoromethylsulfinyl (sulfoxide, -SOCF₃) and trifluoromethylsulfonyl (sulfone, -SO₂CF₃) moieties. However, the oxidation of aryl trifluoromethyl sulfides is challenging due to the deactivating effect of the strongly electron-withdrawing trifluoromethyl group, which reduces the nucleophilicity of the sulfur atom. rsc.org

Despite this difficulty, selective oxidation methods have been developed. A common strategy involves using strong oxidizing agents in highly activating solvent systems. For instance, hydrogen peroxide (H₂O₂) in trifluoroacetic acid (TFA) has been shown to be an effective system for the selective oxidation of various aryl trifluoromethyl sulfides to their corresponding sulfoxides in high yields, without significant over-oxidation to the sulfone. rsc.orgrsc.org The TFA acts as an activating solvent that enhances the electrophilic character of the oxidant. rsc.org Similarly, trifluoroperacetic acid (TFPAA), prepared in situ from trifluoroacetic acid and H₂O₂, provides a simple and efficient protocol for this transformation. nih.gov

The formation of the sulfone generally requires harsher reaction conditions, such as a higher concentration of the oxidant and elevated temperatures. rsc.org

Table 2. Conditions for the Selective Oxidation of Aryl Trifluoromethyl Sulfides (ArSCF₃).
OxidantSolvent/ActivatorPrimary ProductTypical ConditionsReference
H₂O₂ (30%)Trifluoroacetic Acid (TFA)Sulfoxide (ArSOCF₃)1.2 equiv. H₂O₂, 0°C to room temp. rsc.org
H₂O₂ (15%)Trifluoroacetic Acid (TFA)Sulfoxide (ArSOCF₃)Slow dropwise addition at ~25°C nih.gov
H₂O₂ (30%)Hexafluoroisopropanol (HFIP)Sulfoxide (ArSOCF₃)Room temperature, slow reaction rsc.org
H₂O₂ (30%)Trifluoroacetic Acid (TFA)Sulfone (ArSO₂CF₃)>2 equiv. H₂O₂, 60°C rsc.org

The trifluoromethylthio (-SCF₃) group is a significant structural motif in medicinal and agricultural chemistry. Its incorporation into complex molecules is valued for its ability to modulate key physicochemical properties. enamine.netapm.ac.cn The -SCF₃ group is characterized by extremely high lipophilicity (Hansch-Leo parameter π = 1.44), which surpasses that of the trifluoromethyl (-CF₃) group (π = 0.88). iris-biotech.de This property can enhance the permeability of drug candidates across cell membranes and the blood-brain barrier, thereby improving bioavailability. enamine.net

Furthermore, the -SCF₃ group is metabolically very stable. The strength of the C-F bonds and the S-C bond makes the moiety resistant to oxidative degradation in physiological environments. iris-biotech.de For these reasons, the "modification" involving the -SCF₃ group is most often its strategic introduction into a molecular architecture rather than its subsequent chemical transformation. Its presence can lead to:

Increased metabolic stability. nih.gov

Enhanced lipophilicity and membrane permeability. acs.org

Fine-tuning of electronic properties due to its strong electron-withdrawing nature. iris-biotech.de

The robustness of the -SCF₃ group means that it can tolerate a wide variety of subsequent reaction conditions applied to other parts of the molecule, making it a reliable functional group in multi-step syntheses.

Transition Metal-Catalyzed Cross-Coupling Reactions

This compound is a valuable substrate for transition metal-catalyzed cross-coupling reactions, leveraging the reactivity of the aryl acid chloride functionality.

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon bonds. Aroyl chlorides, including this compound, can serve as electrophilic partners in these reactions to synthesize aromatic ketones. In a typical Stille-type aroylation, an aroyl chloride is coupled with an organostannane reagent in the presence of a palladium catalyst. nih.gov

The general catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aroyl chloride (Ar-COCl) to form a Pd(II) complex.

Transmetalation: The organostannane (R-SnBu₃) transfers its organic group to the palladium center, displacing the chloride.

Reductive Elimination: The two organic groups (Ar-CO and R) couple and are eliminated from the palladium center, yielding the ketone product (Ar-CO-R) and regenerating the Pd(0) catalyst.

Table 3. Examples of Palladium-Catalyzed Aroylation with Aroyl Chlorides.
Aroyl ChlorideCoupling PartnerPalladium CatalystProduct TypeReference
Benzoyl chloride1-Tributylstannyl D-glucalPd(OAc)₂Aroyl C-glycoside nih.gov
4-Nitrobenzoyl chloride1-Tributylstannyl D-glucalPd(OAc)₂Aroyl C-glycoside nih.gov
4-Toluoyl chloride1-Tributylstannyl D-glucalPdCl₂(dppe)Aroyl C-glycoside nih.gov
Aryl chlorides (general)TESCF₃ (trifluoromethyl source)Pd(dba)₂ / Biarylphosphine ligandAryl trifluoromethyl ketone mit.edu

Aryl acid chlorides are versatile precursors for a wide array of transformations mediated by various transition metals beyond palladium. nih.govresearchgate.net These reactions allow for the conversion of the acyl chloride group into other valuable functionalities.

Rhodium-Catalyzed Decarbonylative Coupling: Rhodium complexes can catalyze the decarbonylation of aroyl chlorides, which can then be coupled with various partners. For example, in the Tsuji-Wilkinson decarbonylation, an aldehyde is formed, while in other variations, the resulting aryl-rhodium species can participate in cross-coupling reactions.

Nickel-Catalyzed Reactions: Nickel catalysts are often a more economical alternative to palladium and can mediate similar cross-coupling reactions. They are also effective in the enantioselective α-fluorination of acid chlorides when used as a co-catalyst with a chiral Lewis base. acs.org

Copper-Mediated Reactions: Copper catalysts are widely used in trifluoromethylthiolation reactions and can also be employed in various coupling processes involving acid chlorides. beilstein-journals.org

These transformations significantly broaden the synthetic utility of this compound, enabling its incorporation into a diverse range of molecular structures.

Rearrangement and Cyclization Reactions of this compound

The chemical reactivity of this compound and its derivatives is notably characterized by intramolecular cyclization reactions, particularly those leading to the formation of thioxanthone structures. This pathway represents a significant transformation for this class of compounds.

An essential cyclization pathway involves the intramolecular Friedel-Crafts acylation of the corresponding carboxylic acid, 2-(p-trifluoromethylthiophenyl)benzoic acid. In this reaction, the carboxylic acid is typically converted to the more reactive acyl chloride, this compound, often in situ, which then undergoes an acid-catalyzed cyclodehydration to yield 2-trifluoromethylthioxanthone. This transformation is a key step in the synthesis of this important heterocyclic scaffold, which serves as a crucial intermediate in the preparation of various compounds. google.comgoogle.com

The cyclization is typically promoted by strong dehydrating acids such as sulfuric acid, polyphosphoric acid (PPA), or oleum. google.com The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution onto the adjacent phenyl ring, followed by dehydration to afford the tricyclic thioxanthone system.

Detailed research findings from patent literature outline several conditions for this cyclization, highlighting the versatility of the acid catalyst and the reaction conditions. The choice of catalyst and temperature can influence the reaction's efficiency and yield.

Table 1: Acid-Catalyzed Cyclization of 2-(p-Trifluoromethylthiophenyl)benzoic Acid to 2-Trifluoromethylthioxanthone google.com

EntryDehydrating AgentReaction Temperature (°C)Reaction Time (h)Yield (%)
198 wt% Sulfuric Acid70372.6
280 wt% Sulfuric Acid50584.5
370 wt% Sulfuric Acid30577.6
4Oleum100373.7
5Polyphosphoric Acid (PPA)60583.7

While the intramolecular Friedel-Crafts acylation stands out as the predominant cyclization pathway for derivatives of this compound, information regarding specific rearrangement reactions of the benzoyl chloride itself is not extensively documented in the reviewed literature. The primary focus of existing research has been on the utility of this compound and its precursors in the synthesis of heterocyclic structures like thioxanthones.

Mechanistic and Theoretical Investigations of Reactions Involving 2 Trifluoromethylthio Benzoyl Chloride

Detailed Mechanistic Pathways of Acylation and Hydrolysis

The acylation and hydrolysis of benzoyl chlorides are fundamental reactions in organic chemistry, and their mechanisms are known to be highly dependent on the nature of the substituent on the aromatic ring, the nucleophile, and the solvent. nih.govmdpi.com For 2-(trifluoromethylthio)benzoyl chloride, the presence of the electron-withdrawing 2-SCF₃ group is expected to significantly influence the reaction pathway. Generally, the solvolysis of substituted benzoyl chlorides can proceed through two competing pathways: an associative addition-elimination mechanism and a dissociative (ionization) mechanism. mdpi.com

The associative addition-elimination mechanism is generally favored for benzoyl chlorides bearing electron-withdrawing substituents. mdpi.com The 2-(trifluoromethylthio) group is strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic attack but, more importantly, increases the electrophilicity of the carbonyl carbon. This enhanced electrophilicity makes it more susceptible to nucleophilic attack.

The reaction proceeds in two steps:

Nucleophilic Addition: The nucleophile (e.g., water for hydrolysis or an alcohol/amine for acylation) attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step is typically the rate-determining step.

Elimination: The tetrahedral intermediate then collapses, expelling the chloride ion as a leaving group and reforming the carbonyl double bond to yield the final product.

This pathway is characterized by a high sensitivity to the nucleophilicity of the attacking species and a lower sensitivity to the ionizing power of the solvent. mdpi.com For substrates like p-nitrobenzoyl chloride, which also has a strong electron-withdrawing group, the carbonyl addition pathway is dominant. mdpi.com

Conversely, an ionization mechanism, often denoted as Sₙ1, is favored by electron-donating substituents that can stabilize the formation of a benzoyl cation intermediate. mdpi.com This pathway involves the initial, rate-determining heterolytic cleavage of the carbon-chlorine bond to form an acylium ion and a chloride ion. The highly reactive acylium ion is then rapidly attacked by a nucleophile.

Given the strong electron-withdrawing nature of the 2-(trifluoromethylthio) group, the formation of a positively charged benzoyl cation would be significantly destabilized. Therefore, a purely dissociative Sₙ1 mechanism is considered highly unlikely for this compound under typical solvolytic conditions. However, a spectrum of mechanisms between the purely associative and purely dissociative pathways can exist, often described as Sₙ2-like, where bond breaking and bond making are concerted to varying degrees. nih.gov

Characterization of intermediates in these reactions often relies on trapping experiments and spectroscopic studies. For the associative pathway, the tetrahedral intermediate is generally a transient species and difficult to observe directly. In the case of the ionization pathway, the existence of the acylium ion can sometimes be inferred from product studies, particularly in reactions with mixed nucleophiles.

Quantum Mechanical Computations and DFT Studies

Density Functional Theory (DFT) and other quantum mechanical methods are powerful tools for investigating reaction mechanisms, allowing for the characterization of transition states and intermediates that may be difficult or impossible to study experimentally. ukm.myrsc.org

For substituted benzoyl chlorides, DFT calculations can be used to model the potential energy surfaces of both the associative and dissociative pathways. By calculating the activation energies for each pathway, it is possible to predict which mechanism will be favored for a given substituent. acs.org

For a compound like this compound, DFT studies would likely show a significantly lower activation barrier for the associative addition-elimination pathway compared to the ionization pathway due to the electronic effect of the 2-SCF₃ group. These computational results would correlate with experimental observations of high reactivity towards nucleophiles and a reaction rate that is sensitive to the nucleophilicity of the solvent.

Table 1: Representative Calculated Activation Energies for Benzoyl Chloride Solvolysis Pathways (Hypothetical Data Based on Analogous Systems)
SubstituentAssociative Pathway ΔG (kcal/mol)Dissociative Pathway ΔG (kcal/mol)Predicted Dominant Mechanism
4-OCH₃ (Electron-Donating)25.122.5Dissociative
H (Unsubstituted)22.328.9Associative
4-NO₂ (Electron-Withdrawing)19.835.2Associative
2-SCF₃ (Electron-Withdrawing)~20>35Associative (Predicted)

DFT calculations can also predict the selectivity of reactions when multiple nucleophiles are present. By modeling the transition states for the reaction with each nucleophile, the relative activation barriers can be determined, providing insight into which product will be formed preferentially. Thermodynamic parameters such as the enthalpy and entropy of activation can also be calculated, which can then be compared with experimental values obtained from temperature-dependent kinetic studies. These comparisons help to validate the proposed computational model and provide a deeper understanding of the reaction mechanism. acs.org

Kinetic Isotope Effect Studies for Reaction Mechanism Elucidation

Kinetic Isotope Effects (KIEs) are a valuable tool for probing reaction mechanisms, particularly for distinguishing between different pathways. princeton.eduepfl.ch By replacing an atom in the reacting molecule with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹⁶O with ¹⁸O), small changes in the reaction rate can be observed. The magnitude of the KIE can provide information about bond breaking and bond formation in the rate-determining step.

For the hydrolysis of benzoyl chlorides, the chlorine leaving group KIE (³⁵Cl/³⁷Cl) and the solvent isotope effect (kH₂O/kD₂O) are particularly informative.

A significant chlorine KIE is expected for a mechanism where the C-Cl bond is cleaved in the rate-determining step, such as the ionization mechanism.

A smaller chlorine KIE would be consistent with the associative addition-elimination mechanism, where the C-Cl bond is broken in a fast step after the rate-determining nucleophilic attack.

Solvent isotope effects can also be revealing. A large kH₂O/kD₂O value is often indicative of general base catalysis by a second water molecule in the transition state of the associative pathway.

While no specific KIE studies on this compound have been found, studies on other benzoyl chlorides provide a framework for what might be expected.

Table 2: Representative Kinetic Isotope Effects for the Solvolysis of Substituted Benzoyl Chlorides (Data from Analogous Systems)
SubstituentMechanismChlorine KIE (k³⁵/k³⁷)Solvent KIE (kH₂O/kD₂O)
4-OCH₃Dissociative (Sₙ1)~1.010~1.2
4-NO₂Associative (Add-Elim)~1.005~2-3
2-SCF₃Associative (Predicted)Expected to be small (~1.005)Expected to be significant (>2)

Based on the strong electron-withdrawing nature of the 2-SCF₃ group, it is predicted that the hydrolysis of this compound would proceed via an associative mechanism, and would therefore exhibit a small chlorine KIE and a significant solvent KIE.

Advanced Applications of 2 Trifluoromethylthio Benzoyl Chloride in Organic Synthesis

Utilization as a Key Building Block for Complex Molecules

The trifluoromethylthio group is of significant interest in medicinal and materials chemistry due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. nist.govresearchgate.net 2-(Trifluoromethylthio)benzoyl chloride serves as a crucial intermediate for introducing this valuable moiety into a wide array of organic compounds. The preparation of this key building block typically involves the conversion of the corresponding 2-(trifluoromethylthio)benzoic acid to the acyl chloride. A patent describes a method for synthesizing a related precursor, 2-((4-trifluoromethyl)phenylthio)benzoic acid, by reacting thiosalicylic acid with p-chlorobenzotrifluoride in the presence of a phase transfer catalyst and an acid binding agent. google.com The subsequent conversion to the benzoyl chloride can be achieved using standard chlorinating agents like thionyl chloride or oxalyl chloride. chemicalbook.com

The incorporation of fluorine-containing groups is a well-established strategy for enhancing the biological activity and pharmacokinetic properties of pharmaceuticals and agrochemicals. The trifluoromethylthio group, in particular, is known to improve metabolic stability and membrane permeability. researchgate.net While specific examples detailing the use of this compound are not abundant in publicly available literature, the applications of its isomers and related compounds highlight its potential. For instance, the analogous 4-(Trifluoromethylthio)benzoyl chloride is a reactant in the preparation of anthranilic acids, which act as selective and dual PPAR/FXR ligands, indicating its utility in drug discovery. chemicalbook.com

Furthermore, trifluoromethyl-substituted benzoyl chlorides are pivotal in synthesizing potent therapeutic agents. A notable example is the synthesis of the antitubercular drug candidate BTZ043, which involves a 2-chloro-3-nitro-5-(trifluoromethyl)benzoyl chloride intermediate. nih.gov This underscores the importance of substituted benzoyl chlorides in constructing complex, biologically active heterocyclic systems. Given these precedents, this compound is a highly promising building block for the development of novel, fluorinated drugs and pesticides.

The following table provides examples of related benzoyl chloride derivatives and their applications in the synthesis of bioactive molecules.

DerivativeApplicationResulting Compound ClassReference
2-Chloro-3-nitro-5-(trifluoromethyl)benzoyl chlorideAntitubercular drug synthesisBenzothiazinones (e.g., BTZ043) nih.gov
4-(Trifluoromethylthio)benzoyl chloridePreparation of selective and dual PPAR/FXR ligandsAnthranilic acids chemicalbook.com
2-(Trifluoromethyl)benzoyl chlorideSynthesis of fungicidesFluopyram guidechem.com

In the realm of material science, fluorinated compounds are prized for their unique properties, including thermal stability, chemical resistance, and specific optical and electronic characteristics. The introduction of the trifluoromethylthio group can significantly enhance the performance of polymers and other advanced materials. chemimpex.com The use of 4-(Trifluoromethylthio)benzoyl chloride in the development of advanced materials suggests a similar potential for its 2-substituted isomer. chemimpex.com It can be used to modify existing polymers or to synthesize new monomers that, when polymerized, yield materials with improved properties. The high lipophilicity and stability conferred by the -SCF3 group make it an attractive component for creating robust coatings, high-performance polymers, and other specialty materials. chemimpex.com

Derivatization for Enhanced Synthetic Utility

The reactivity of the acyl chloride group in this compound allows for a wide range of derivatization reactions, enabling the modification of its properties and the introduction of new functionalities.

The introduction of the 2-(trifluoromethylthio)benzoyl group into existing molecules can significantly alter and enhance their performance. The trifluoromethylthio group is known to increase lipophilicity and metabolic stability, which can be highly beneficial in the development of pharmaceuticals and agrochemicals. researchgate.netchemimpex.com By reacting this compound with a parent compound containing a suitable nucleophilic handle (e.g., an alcohol or amine), a new derivative with improved properties can be synthesized. This strategy is particularly valuable in lead optimization during drug discovery, where fine-tuning the physicochemical properties of a molecule is crucial for improving its efficacy and safety profile. The analogous 4-(Trifluoromethylthio)benzoyl chloride is explicitly valued for its ability to modify existing compounds to create novel materials with enhanced properties. chemimpex.com

Stereoselective Synthesis Employing this compound

The use of this compound in stereoselective synthesis is an area with limited specific examples in the current literature. However, the principles of asymmetric synthesis suggest several potential applications for this reagent. Acyl chlorides are often used in kinetic resolutions of racemic alcohols or amines, where a chiral catalyst selectively promotes the acylation of one enantiomer over the other.

While direct examples involving this compound are scarce, the broader field of enantioselective fluorination and related reactions provides a context for its potential utility. acs.org For instance, in reactions where a new stereocenter is created, the sterically demanding and electronically distinct 2-(trifluoromethylthio)benzoyl group could influence the stereochemical outcome. Future research may explore the use of this reagent in conjunction with chiral catalysts or auxiliaries to achieve high levels of enantioselectivity in acylation and other transformations.

Asymmetric Transformations and Chiral Induction

There is no available scientific literature detailing the use of this compound as a chiral auxiliary or in other capacities to induce chirality in asymmetric transformations. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereochemistry is achieved, the auxiliary is removed.

While numerous chiral auxiliaries are known and widely used in organic synthesis, there is no evidence to suggest that this compound or its derivatives have been developed for this purpose. Research in asymmetric synthesis often focuses on the development of novel chiral ligands for metal-catalyzed reactions or organocatalysts to achieve high levels of enantioselectivity. nih.gov

Synthesis of Enantiopure Fluorinated Scaffolds

Similarly, no specific methods have been reported in the scientific literature for the application of this compound in the synthesis of enantiopure fluorinated scaffolds. The synthesis of such compounds is of significant interest, particularly in medicinal chemistry, due to the unique properties conferred by fluorine atoms.

The general approach to synthesizing enantiopure fluorinated compounds involves either the use of chiral fluorinating reagents, the application of chiral catalysts in fluorination reactions, or the stereoselective transformation of substrates that already contain fluorine. acs.org While this compound contains a fluorinated moiety, its specific utility in building complex, enantiopure fluorinated structures has not been described. For instance, the synthesis of chiral α-SCF3-β-ketoesters has been achieved with high enantioselectivity using a chiral diamine auxiliary, but the trifluoromethylthio group was introduced via N-trifluoromethylthio saccharin (B28170) or phthalimide. unimi.it

Future Directions and Emerging Research Areas for 2 Trifluoromethylthio Benzoyl Chloride

Development of More Efficient and Atom-Economical Synthetic Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes. For precursors and derivatives of 2-(trifluoromethylthio)benzoyl chloride, future efforts will likely concentrate on improving atom economy—maximizing the incorporation of atoms from starting materials into the final product. researchgate.net Traditional multi-step syntheses often generate significant waste, prompting a shift towards more streamlined and efficient processes.

A primary goal is the design of step-economical syntheses that reduce the number of individual transformations, thereby minimizing the need for intermediate isolation and purification steps which often lead to material loss. researchgate.net Research may focus on developing cascade or tandem reactions where multiple bond-forming events occur in a single operation. For instance, methods that achieve the direct trifluoromethylthiolation and subsequent cyclization of substrates in one pot would represent a significant advance. researchgate.net Furthermore, minimizing the use of protecting groups and employing catalytic reagents in place of stoichiometric ones are central to achieving higher atom efficiency. tcichemicals.com The development of reagents like S-(Trifluoromethyl) Trifluoromethanesulfonothioate (TTST), which avoids high molecular weight organic waste, exemplifies this trend towards more atom-efficient trifluoromethylthiolation. tcichemicals.com

Synthetic Strategy Traditional Approach Atom-Economical Approach Key Benefits
Number of Steps Often multi-step with isolation of intermediatesFewer steps, telescoped or one-pot reactions researchgate.netReduced solvent waste, time, and material loss
Reagent Type Stoichiometric reagentsCatalytic systems (e.g., transition metals) beilstein-journals.orgLower waste generation, reagent cost
Byproduct Generation High (e.g., from protecting groups, spent reagents)Low (ideally only simple molecules like water) researchgate.netImproved environmental profile, easier purification
Overall Yield Can be low due to cumulative lossesPotentially higher due to fewer manipulationsIncreased process efficiency

Exploration of Novel Catalytic Systems for Transformations

Catalysis is a cornerstone of modern organic synthesis, and its application to the chemistry of this compound is a fertile area for future research. While transition metal catalysis, particularly with palladium and copper, has been instrumental in developing methods for C-SCF3 bond formation, there remains significant room for innovation. beilstein-journals.orgccspublishing.org.cn

Future research will likely explore a broader range of catalytic systems to transform this compound and its derivatives. This includes:

Alternative Transition Metals: Investigating earth-abundant and less toxic metals like iron and nickel as catalysts for cross-coupling and C-H functionalization reactions could provide more sustainable and economical alternatives to precious metals. acs.org

Photoredox Catalysis: Visible-light-mediated photoredox catalysis offers a powerful tool for generating trifluoromethylthio radicals under exceptionally mild conditions, enabling novel transformations that are often inaccessible through thermal methods. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts presents an attractive metal-free approach. Chiral organocatalysts could be employed for the enantioselective synthesis of complex molecules derived from this compound. ccspublishing.org.cn

The development of these novel catalytic systems aims to achieve transformations with higher selectivity (chemo-, regio-, and stereoselectivity), broader functional group tolerance, and milder reaction conditions, thereby expanding the synthetic utility of this important building block.

Integration into Continuous Flow Synthesis for Scalability

The transition from laboratory-scale batch synthesis to large-scale industrial production presents numerous challenges, including reaction control, safety, and consistency. Continuous flow chemistry has emerged as a powerful technology to address these issues. mtak.hursc.org Integrating the synthesis and transformations of this compound into continuous flow systems is a promising direction for future research.

Flow chemistry offers several distinct advantages:

Enhanced Safety: Acyl chlorides are reactive, and their reactions can be exothermic. Microreactors used in flow synthesis have a high surface-area-to-volume ratio, allowing for superior heat dissipation and precise temperature control, which mitigates the risk of thermal runaways. umontreal.ca

Scalability: Increasing production in a flow system is achieved by simply running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. unimi.it

Telescoped Reactions: Flow chemistry allows for the coupling of multiple reaction steps into a single, uninterrupted process. mtak.hu For example, the synthesis of this compound could be directly followed by a subsequent amidation or esterification reaction in-line, eliminating the need to isolate the reactive acyl chloride intermediate. unimi.it

This approach not only improves safety and efficiency but also enables the rapid synthesis and screening of libraries of derivatives for applications in drug discovery and materials science. umontreal.canih.gov

Parameter Batch Synthesis Continuous Flow Synthesis Advantage of Flow Synthesis
Heat Transfer Limited, risk of hot spotsExcellent, high surface-area-to-volume ratioImproved safety and reaction control umontreal.ca
Reaction Time Often hours to daysTypically seconds to minutesHigher throughput and productivity
Scalability Complex, requires reactor redesignStraightforward (scaling-out or numbering-up) unimi.itFaster transition from lab to production
Process Integration Difficult, requires intermediate isolation"Telescoping" of multiple steps is feasible mtak.huReduced waste and manual handling
Reagent Handling Large quantities handled at onceSmall volumes in the reaction zone at any timeSafer handling of hazardous reagents

Investigation of its Role in Bio-orthogonal Chemistry and Probes

Bio-orthogonal chemistry refers to reactions that can be performed in living systems without interfering with native biochemical processes. nih.gov This field has revolutionized the study of biomolecules by enabling their specific labeling and visualization in their natural environment. semanticscholar.org A significant future direction is the investigation of this compound as a component in the design of novel bio-orthogonal probes.

The trifluoromethylthio (SCF3) group possesses high lipophilicity and metabolic stability, properties that are highly desirable for chemical probes intended for use in cells. researchgate.net The benzoyl chloride moiety, being a reactive electrophile, can serve as a handle to conjugate the trifluoromethylthio-phenyl core to other molecules, such as fluorophores or biomolecule-targeting ligands.

Potential research avenues include:

Developing Chemical Reporters: Creating small-molecule reporters containing the 2-(trifluoromethylthio)benzoyl moiety that can be metabolically incorporated into biomolecules.

Designing Reactivity-Based Probes: Utilizing the reactivity of the acyl chloride or derivatives to selectively tag specific classes of proteins or enzymes within a cell. nsf.gov

Creating Fluorogenic Probes: Designing probes where the fluorescence is "turned on" upon reaction with a biological target, a process that could be modulated by the electronic properties of the trifluoromethylthio group. bham.ac.uk

The unique properties of the SCF3 group could allow for the development of probes with improved cellular uptake, reduced non-specific binding, and enhanced stability, making it a valuable new tool for chemical biologists. nih.gov

Computational Design of New Reactions and Applications

Computational chemistry provides powerful predictive tools that can accelerate the discovery and optimization of new reactions and molecules, reducing the need for extensive empirical experimentation. mdpi.com Applying these methods to this compound can guide future research in several key areas.

Reaction Mechanism and Catalyst Design: Computational modeling, using techniques like Density Functional Theory (DFT), can be used to elucidate the mechanisms of known reactions and predict the outcomes of new transformations. This understanding can guide the rational design of more efficient and selective catalysts for reactions involving the trifluoromethylthio group.

Predicting Molecular Properties: The physicochemical properties (e.g., reactivity, lipophilicity, electronic structure) of novel derivatives of this compound can be calculated before their synthesis. This allows for the in-silico screening of virtual libraries of compounds to identify candidates with optimal properties for specific applications, such as active pharmaceutical ingredients or advanced materials.

Designing Novel Reagents: Computational methods can aid in the design of new trifluoromethylthiolating reagents with enhanced reactivity, stability, or selectivity, further expanding the toolkit available to synthetic chemists.

By integrating computational design with experimental work, researchers can more rapidly explore the chemical space around this compound, accelerating the development of new synthetic methods and the discovery of novel applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.